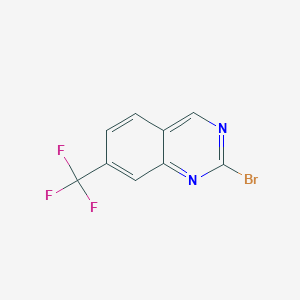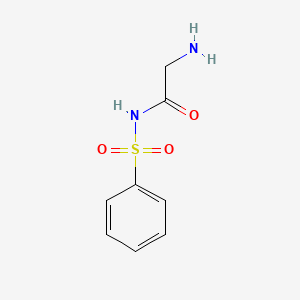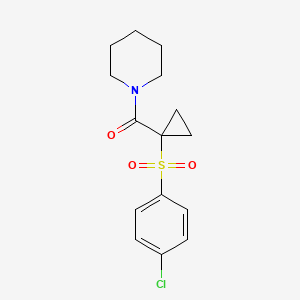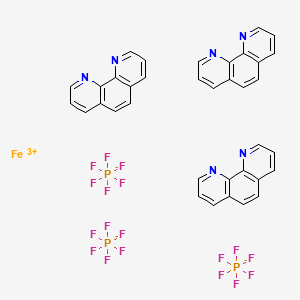
Ironiitris(1,10-phenanthroline)hexafluorophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ironiitris(1,10-phenanthroline)hexafluorophosphate is a coordination compound with the chemical formula C36H24F6FeN6P It is known for its distinctive structure, where an iron(II) ion is coordinated with three 1,10-phenanthroline ligands, and the complex is stabilized by hexafluorophosphate anions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ironiitris(1,10-phenanthroline)hexafluorophosphate typically involves the reaction of iron(II) salts with 1,10-phenanthroline in the presence of hexafluorophosphate ions. A common method includes dissolving iron(II) sulfate in water, followed by the addition of 1,10-phenanthroline. The mixture is then treated with ammonium hexafluorophosphate to precipitate the desired complex. The reaction is usually carried out at room temperature and requires continuous stirring for optimal results .
Industrial Production Methods
While the industrial production methods for this compound are not extensively documented, the synthesis can be scaled up by maintaining the stoichiometric ratios and reaction conditions used in laboratory preparations. The process involves careful control of temperature, pH, and reaction time to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Ironiitris(1,10-phenanthroline)hexafluorophosphate undergoes various chemical reactions, including:
Oxidation and Reduction: The iron(II) center can be oxidized to iron(III) or reduced to iron(I) under appropriate conditions.
Substitution: The 1,10-phenanthroline ligands can be substituted with other ligands, altering the properties of the complex.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand exchange reactions can be carried out using various ligands like bipyridine or terpyridine under controlled conditions.
Major Products Formed
Oxidation: Iron(III) complexes with altered electronic properties.
Reduction: Iron(I) complexes with different coordination environments.
Substitution: New coordination complexes with modified ligands and properties.
Wissenschaftliche Forschungsanwendungen
Ironiitris(1,10-phenanthroline)hexafluorophosphate has a wide range of applications in scientific research:
Chemistry: Used as a redox indicator and in studies of electron transfer processes.
Biology: Investigated for its potential as a DNA intercalator and its interactions with biomolecules.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent.
Industry: Utilized in the development of sensors and as a catalyst in various chemical reactions
Wirkmechanismus
The mechanism of action of Ironiitris(1,10-phenanthroline)hexafluorophosphate involves its ability to undergo redox reactions and interact with various molecular targets. The iron(II) center can participate in electron transfer processes, while the 1,10-phenanthroline ligands can intercalate with DNA, disrupting its structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tris(1,10-phenanthroline)iron(II) chloride
- Tris(1,10-phenanthroline)iron(II) sulfate
- Tris(1,10-phenanthroline)iron(II) nitrate
Uniqueness
Ironiitris(1,10-phenanthroline)hexafluorophosphate is unique due to the presence of hexafluorophosphate anions, which provide enhanced stability and solubility compared to other similar compounds. This makes it particularly useful in various applications where stability and solubility are critical factors .
Eigenschaften
Molekularformel |
C36H24F18FeN6P3 |
|---|---|
Molekulargewicht |
1031.4 g/mol |
IUPAC-Name |
iron(3+);1,10-phenanthroline;trihexafluorophosphate |
InChI |
InChI=1S/3C12H8N2.3F6P.Fe/c3*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;3*1-7(2,3,4,5)6;/h3*1-8H;;;;/q;;;3*-1;+3 |
InChI-Schlüssel |
UPQCDRPLGCZCTN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Fe+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


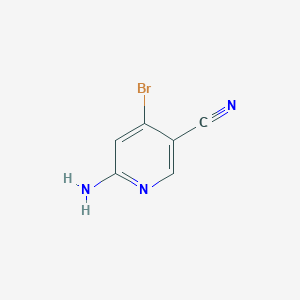
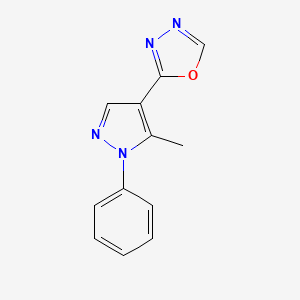
![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid, 4-methoxy-](/img/structure/B13116062.png)
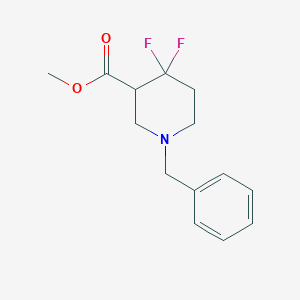
![4'-(Aminomethyl)spiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B13116073.png)
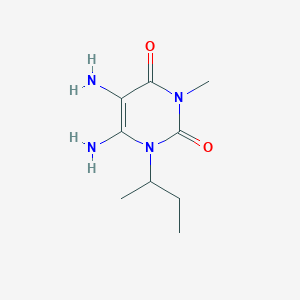
![4-Chloro-8-methoxyimidazo[1,5-a]quinoxaline](/img/structure/B13116080.png)
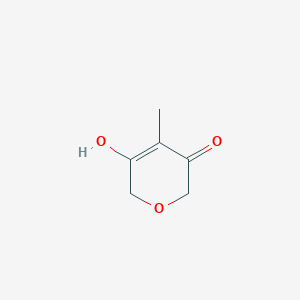
![2-Chloro-4-phenyl-6-(6-phenyldibenzo[b,d]furan-4-yl)-1,3,5-triazine](/img/structure/B13116084.png)
